3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one
Description
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one is a bicyclic organic compound featuring a spiro architecture with a ketone group at position 1 and an oxygen atom (oxa) in the 7-position of the smaller (3-membered) ring. The 3,3-dimethyl substituents enhance steric bulk and influence electronic properties, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxaspiro[3.5]nonan-1-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h3-7H2,1-2H3 |
InChI Key |
BJBHVGSVDUSLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,5-hexadiene with an oxidizing agent to form the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under conditions such as reflux in an inert atmosphere.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one and related compounds:
*Inferred from structural analysis; †Calculated based on molecular formula.
Key Insights from Comparative Analysis
In contrast, the oxa (oxygen) in 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one likely improves thermal stability and oxidation resistance, favoring material science applications. 7-Azaspiro[3.5]nonan-2-one (C₈H₁₃NO) exhibits distinct reactivity in medicinal chemistry, as nitrogen-containing spiro compounds are common in bioactive molecules .
Phenyl and ethoxy substituents (e.g., in 3-Phenyl-7-oxa-2-azaspiro and 3-ethoxy derivatives) introduce aromaticity and polarity, respectively, enabling tailored solubility and reactivity .
Synthetic Utility: Compounds like 3-Ethoxy-5-(4-hydroxybutyl)spiro[3.5]nonan-1-one demonstrate the role of functional groups in directing regioselective transformations, such as hydrogenation and cycloaddition . The simplicity of 1-oxaspiro[3.5]nonan-7-one (C₈H₁₂O₂) makes it a model system for studying spiro ring puckering dynamics, as described by Cremer and Pople’s coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
